molecular formula C19H17NOS B2409495 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone CAS No. 400074-46-6

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone

Cat. No.: B2409495
CAS No.: 400074-46-6
M. Wt: 307.41
InChI Key: ARNBAMWIAKKXEF-UHFFFAOYSA-N
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Description

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone is a complex organic compound with the molecular formula C19H17NOS and a molecular weight of 307.40938 This compound is characterized by the presence of a quinoline core substituted with a methyl group and a sulfanyl group attached to a phenyl ring

Preparation Methods

The synthesis of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves several steps, typically starting with the preparation of the quinoline core. One common synthetic route includes the reaction of 4-methylphenyl sulfide with 2-chloro-3-quinolinecarboxaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone can be compared with other similar compounds, such as:

    1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-propanone: Similar structure but with a propanone group instead of ethanone.

    1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-butanone: Similar structure but with a butanone group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a quinoline core and a sulfanyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNBAMWIAKKXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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